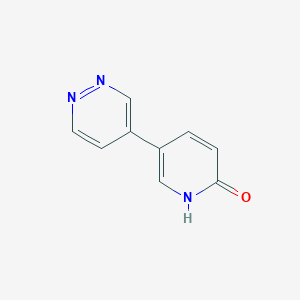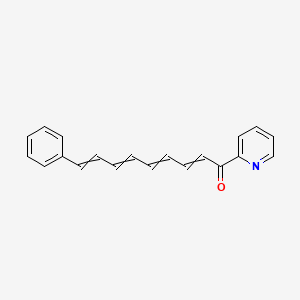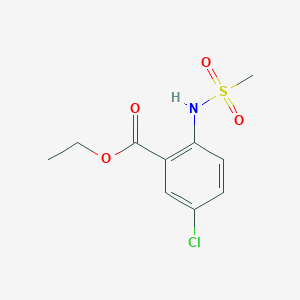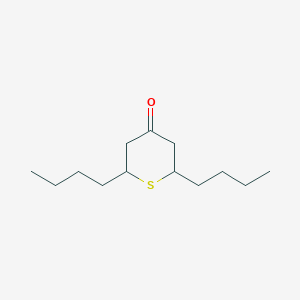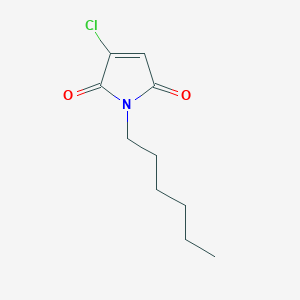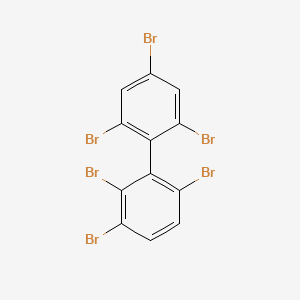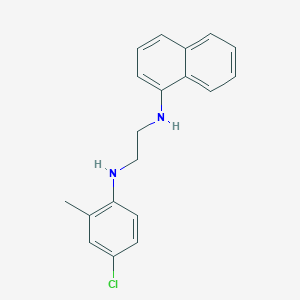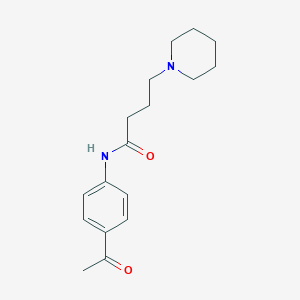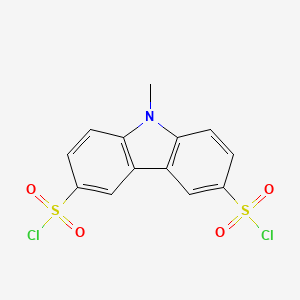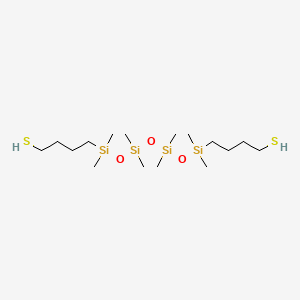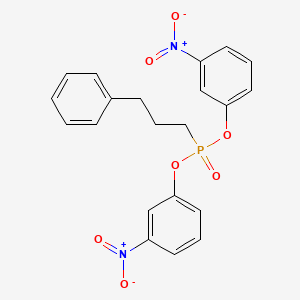![molecular formula C16H10Cl3NO B14366197 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde CAS No. 90815-05-7](/img/structure/B14366197.png)
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1-Chloro-2-methyl-4-nitrobenzene: Another chlorinated aromatic compound used in industrial applications.
2,4-Dichloroaniline: A compound with similar chlorinated phenyl groups, used in the synthesis of various chemicals.
The uniqueness of this compound lies in its specific indole structure combined with the dichlorophenyl and aldehyde groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90815-05-7 |
|---|---|
Molekularformel |
C16H10Cl3NO |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
2-chloro-1-[(2,4-dichlorophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10Cl3NO/c17-11-6-5-10(14(18)7-11)8-20-15-4-2-1-3-12(15)13(9-21)16(20)19/h1-7,9H,8H2 |
InChI-Schlüssel |
PBZWTKUQMPPGNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
